Eburicol
Overview
Description
Eburicol is a sterol involved in sterol biosynthesis in fungi and could be a target for fungicide action due to its role in the ergosterol pathway, a crucial component of fungal cell membranes. Understanding its synthesis, structure, and properties is vital for developing new antifungal strategies.
Synthesis Analysis
The synthesis of compounds related to Eburicol, such as sterols and other complex molecules, often involves intricate organic reactions. For instance, the total synthesis of similar compounds relies on key steps like Evans alkylation and intramolecular Buchwald etherification, highlighting the complexity and precision required in these synthetic pathways (Heemstra et al., 2006).
Scientific Research Applications
1. Antiproliferative and Antimicrobial Activities
- Summary of Application: Eburicol, isolated from the marine fungal strain Clonostachys rosea, has been studied for its antiproliferative (anti-cancer) and antimicrobial activities .
- Methods of Application: The marine fungal strain C. rosea was cultured on seven different media to optimize the production of Eburicol. After purification and structural identification by NMR, Eburicol was assessed against four cancer cell lines and seven human pathogenic bacteria .
- Results or Outcomes: Eburicol showed significant cytotoxicity against the MCF-7 cancer cell line at a concentration of 2 μM. It also demonstrated antimicrobial activities against several bacterial strains .
2. Antifungal Activity
- Summary of Application: Eburicol has been found to play a crucial role in the antifungal activity of azoles against the pathogenic mold Aspergillus fumigatus .
- Methods of Application: Azole antifungals, which inhibit the sterol C14-demethylase (a key enzyme in the ergosterol biosynthesis pathway), were studied for their effects on A. fumigatus. The study focused on the accumulation of Eburicol, the substrate of CYP51 .
- Results or Outcomes: The accumulation of Eburicol was found to exert fungicidal effects by triggering the formation of cell wall carbohydrate patches in A. fumigatus .
Safety And Hazards
Future Directions
Eburicol has demonstrated cytotoxicity against cancer cell lines and antimicrobial activities . The dynamic operation of sterol biosynthesis pathways and the switching of biosynthesis from one to the other in response to azole treatment could significantly contribute to avoiding the effects of azoles by these fungi . This suggests potential future directions in the production of bioactive lipids and the development of antifungal agents .
properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-ANMPWZFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319161 | |
Record name | Eburicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eburicol | |
CAS RN |
6890-88-6 | |
Record name | Eburicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6890-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eburicol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eburicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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